molecular formula C16H16N4O2S2 B11983160 5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11983160
M. Wt: 360.5 g/mol
InChI Key: JBXPZRZTFIQCQA-RQZCQDPDSA-N
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Description

5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a thienylmethylideneamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the triazole ring with a 3,4-dimethoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of the Thienylmethylideneamino Group: The thienylmethylideneamino group is introduced through a condensation reaction between a thienyl aldehyde and an amine derivative of the triazole compound.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thienylmethylideneamino group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, which can be explored through in vitro and in vivo studies.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol
  • 5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups and structural features. The presence of the dimethoxyphenyl group, thienylmethylideneamino group, and hydrosulfide group in a single molecule provides a unique set of chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H16N4O2S2/c1-10-6-7-24-14(10)9-17-20-15(18-19-16(20)23)11-4-5-12(21-2)13(8-11)22-3/h4-9H,1-3H3,(H,19,23)/b17-9+

InChI Key

JBXPZRZTFIQCQA-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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